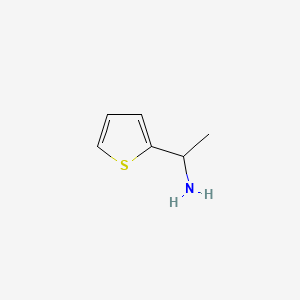

1-(Thiophen-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42522. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJBVRVJQXVVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285630 | |

| Record name | 1-(thiophen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-16-6 | |

| Record name | 1-(2-Thienyl)-1-aminoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6309-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(thiophen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-THIENYL)-1-AMINOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX6NX2S3AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Thiophen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Thiophen-2-yl)ethanamine, a chiral amine of significant interest in medicinal chemistry. Due to the prevalence of its isomer, 2-(Thiophen-2-yl)ethanamine, in literature and commerce, this guide will also present the properties of the latter for comparative purposes. The thiophene moiety is a privileged pharmacophore, and its derivatives are widely explored for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The chirality of this compound makes it a particularly valuable building block for developing enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to improved efficacy and safety profiles.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its isomer are summarized below. The data for this compound is often reported for the (S)-enantiomer.

Table 1: Physicochemical Data for Thiophen-2-yl-ethanamine Isomers

| Property | This compound | 2-(Thiophen-2-yl)ethanamine |

| CAS Number | 27948-34-1 ((S)-enantiomer) | 30433-91-1 |

| Molecular Formula | C₆H₉NS | C₆H₉NS |

| Molecular Weight | 127.21 g/mol | 127.21 g/mol |

| Appearance | Colorless to light yellow liquid[4] | Colorless to yellow liquid[5] |

| Boiling Point | 75-77 °C @ 35 Torr[4] | 200-201 °C @ 750 mmHg |

| Density | 1.095 ± 0.06 g/cm³ (Predicted)[4] | 1.087 g/mL @ 25 °C |

| pKa | 9.42 ± 0.29 (Predicted)[4] | 9.47 ± 0.10 (Predicted)[5] |

| logP | Not available | 1.94960[6] |

| Refractive Index | Not available | n20/D 1.551 |

| Flash Point | Not available | 190 °F (88 °C) |

Spectroscopic Data

While specific, verified spectra for this compound are not widely published, data for the closely related 2-(Thiophen-2-yl)ethanamine provides a valuable reference for the characteristic signals of the thiophene and ethylamine moieties.

Table 2: Spectroscopic Data for 2-(Thiophen-2-yl)ethanamine

| Technique | Data Summary |

| ¹H NMR | Spectra available, showing characteristic peaks for the thiophene ring protons and the ethylamine chain protons.[7][8] |

| ¹³C NMR | Spectra available, indicating the different carbon environments within the molecule.[7][9] |

| Mass Spectrometry | Data available, confirming the molecular weight.[7] |

| IR Spectroscopy | Spectra available, showing characteristic absorptions for N-H and C-H bonds, as well as aromatic C=C bonds of the thiophene ring.[7] |

Synthesis and Reactivity

This compound is a versatile synthetic intermediate.[10] Its primary amine group allows for a wide range of reactions, including amide bond formation, Schiff base condensation, and nucleophilic additions. The thiophene ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

Experimental Protocol: Synthesis via Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of 2-acetylthiophene. This method is widely used for preparing primary, secondary, and tertiary amines from carbonyl compounds.[11][12][13]

Reaction: 2-Acetylthiophene + NH₃ + [Reducing Agent] → this compound

Materials:

-

2-Acetylthiophene

-

Ammonium acetate (or another ammonia source like ammonia in methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent

-

Acetic Acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-acetylthiophene (1.0 eq) and the chosen solvent (e.g., DCE).

-

Amine Source: Add ammonium acetate (approx. 10 equivalents).[11]

-

pH Adjustment (if necessary): If using a reducing agent like NaBH₃CN, the pH should be maintained between 6-7, potentially with the addition of a small amount of acetic acid. NaBH(OAc)₃ is often used without explicit pH control.[11][12]

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (approx. 1.5 eq) to the stirring mixture at room temperature.[12]

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The thiophene nucleus is a key structural component in numerous FDA-approved drugs.[1] Thiophene-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][14]

This compound, as a chiral building block, is particularly important for synthesizing enantiomerically pure compounds. This stereochemical control is crucial for optimizing interactions with biological targets like enzymes and receptors, which can enhance therapeutic efficacy and reduce off-target side effects.[15] Its isomer, 2-(Thiophen-2-yl)ethanamine, is used in the synthesis of geldanamycin derivatives that act as Hsp90 inhibitors for potential HCV replication inhibition, as well as in the creation of pyrimidine and acylguanidine derivatives.[5]

Visualizations

The following diagrams illustrate the synthetic pathway and the role of this compound in medicinal chemistry.

References

- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. (1S)-1-(THIOPHEN-2-YL)ETHAN-1-AMINE | 27948-34-1 [amp.chemicalbook.com]

- 5. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophene-2-ethylamine(30433-91-1) 1H NMR [m.chemicalbook.com]

- 9. Thiophene-2-ethylamine(30433-91-1) 13C NMR spectrum [chemicalbook.com]

- 10. 27948-34-1|(S)-1-(Thiophen-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231) [hmdb.ca]

An In-Depth Technical Guide to 1-(Thiophen-2-yl)ethanamine (CAS: 30433-91-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-2-yl)ethanamine, also commonly known as 2-(thiophen-2-yl)ethanamine, is a heterocyclic amine that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive primary amine attached to a thiophene ring, provides a unique combination of chemical properties that are highly sought after for the synthesis of a diverse range of bioactive molecules.[1][2] The thiophene moiety, a bioisostere of the benzene ring, offers distinct electronic properties and metabolic profiles, making it a privileged scaffold in drug discovery.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications in drug development, and safety information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 30433-91-1 | [5][6][7] |

| Molecular Formula | C₆H₉NS | [5][6][7] |

| Molecular Weight | 127.21 g/mol | [6][7][8] |

| Appearance | Colorless to yellow liquid | [7][9] |

| Boiling Point | 200-201 °C at 750 mmHg | [5][6][9] |

| Density | 1.087 g/mL at 25 °C | [5][6][9] |

| Refractive Index (n20/D) | 1.551 | [5][6][9] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [9] |

| Solubility | Soluble in DMSO and Methanol | [6] |

| pKa | 9.47 ± 0.10 (Predicted) | [6] |

Synthesis

The synthesis of this compound can be achieved through various routes. One common method involves the reduction of 2-(2-nitrovinyl)thiophene, which is prepared by the condensation of 2-thiophenecarboxaldehyde and nitromethane. Another approach is the reduction of 2-thiopheneacetonitrile.[10] A newer method involves the addition reaction of activated 2-thiophene with an N-protected aziridine, followed by deprotection.[10]

While detailed, step-by-step experimental protocols for the synthesis of this compound are often proprietary or found in specialized chemical literature, a general synthetic scheme is presented below.

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide array of pharmacologically active compounds. Its derivatives have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][11]

Synthesis of Pyrimidine Derivatives

This compound can be utilized as a key building block in the synthesis of thiophene-containing pyrimidine derivatives.[11] Pyrimidines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and analgesic properties.[12] The synthesis typically involves the reaction of a thiophene-containing chalcone with a guanidine or urea derivative to form the pyrimidine ring.[12][13]

While a specific protocol starting directly from this compound was not found in the searched literature, a general workflow for the synthesis of thiophene-linked pyrimidines is outlined below.

Development of Hsp90 Inhibitors

Derivatives of this compound have been explored in the development of geldanamycin analogues that target Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis.[1][5][14] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[8]

The Hsp90 chaperone cycle is an ATP-dependent process. In its relaxed state, Hsp90 exists as a dimer. Upon binding of a client protein and the co-chaperone p23, ATP binds to the N-terminal domain of Hsp90, leading to a conformational change and the formation of a "closed" conformation. This complex facilitates the proper folding of the client protein. ATP hydrolysis returns Hsp90 to its "open" conformation, releasing the folded client protein. Hsp90 inhibitors, such as geldanamycin and its derivatives, bind to the ATP-binding pocket in the N-terminal domain, preventing the chaperone cycle and leading to the degradation of client proteins via the ubiquitin-proteasome pathway.

Biological Activity Data

While this compound serves as a precursor for various bioactive compounds, specific quantitative biological activity data, such as IC₅₀ or Kᵢ values for its direct derivatives, are not extensively reported in publicly available literature. The biological activity is highly dependent on the final molecular structure. Thiophene-containing compounds, in general, have shown a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[9][11][15] For instance, certain thiophene derivatives have shown inhibitory potential against neuraminidase with IC₅₀ values in the micromolar range.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis of specific drug candidates using this compound are typically found within peer-reviewed scientific journals or patents. These protocols are highly specific to the target molecule. Researchers are encouraged to consult such resources for detailed, step-by-step synthetic procedures.

A general procedure for the synthesis of thiophene-linked pyrimidopyrimidines, which could be adapted, involves the refluxing of a 4-substituted-6-(thiophen-2-yl)pyrimidine-2-amine with a β-dicarbonyl compound like ethylacetoacetate or acetylacetone in the presence of a catalytic amount of acetic acid.[7] The reaction mixture is then typically purified by recrystallization.[7]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Identification: [8][14]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9][14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[12][14]

-

First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[14]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[14]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14]

-

If swallowed: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[14]

-

Storage:

-

Keep in a dark place, sealed in a dry, and well-ventilated area at room temperature.[6] It is sensitive to air.[6]

Conclusion

This compound (CAS: 30433-91-1) is a key chemical intermediate with significant potential in drug discovery and development. Its versatile reactivity allows for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. While further research is needed to fully explore the therapeutic potential of its derivatives, the existing literature highlights its importance as a building block for novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. Researchers and drug development professionals should consider this compound as a valuable tool in their synthetic and medicinal chemistry endeavors, while adhering to strict safety protocols during its handling and use.

References

- 1. HSP90 Function | HSP90 [hsp90.ca]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalwjarr.com [journalwjarr.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 11. N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pnrjournal.com [pnrjournal.com]

- 14. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. heraldopenaccess.us [heraldopenaccess.us]

Structural Analysis of 1-(Thiophen-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chiral compound 1-(Thiophen-2-yl)ethanamine. The document details its chemical and physical properties, spectroscopic data, and relevant experimental protocols. Due to the absence of a publicly available crystal structure, this guide also incorporates data from computational studies to offer insights into its molecular geometry.

Molecular and Physical Properties

This compound is a primary amine containing a thiophene ring, with the chemical formula C₆H₉NS and a molecular weight of 127.21 g/mol .[1] The presence of a chiral center at the carbon atom adjacent to the amino group results in two enantiomers: (S)-1-(thiophen-2-yl)ethanamine and (R)-1-(thiophen-2-yl)ethanamine.[2][3][4] This chirality is a critical feature, as stereochemistry often dictates the efficacy and selectivity of pharmaceutical compounds.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₉NS | [1] |

| Molecular Weight | 127.21 g/mol | [1] |

| Appearance | Solid | |

| InChI | 1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3 | |

| InChI Key | LYJBVRVJQXVVPI-UHFFFAOYSA-N | |

| SMILES | NC(C)C1=CC=CS1 | |

| CAS Number | 27948-34-1 ((S)-enantiomer) | [2] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.5 | Doublet | 3H | -CH₃ |

| ~4.2 | Quartet | 1H | -CH(NH₂) |

| ~1.8 | Broad Singlet | 2H | -NH₂ |

| ~6.9-7.3 | Multiplet | 3H | Thiophene ring protons |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~25 | -CH₃ |

| ~50 | -CH(NH₂) |

| ~123-127 | Thiophene ring carbons |

| ~148 | Thiophene ring carbon adjacent to the ethylamine group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H stretching (primary amine) |

| 2850-2960 | Medium | C-H stretching (aliphatic) |

| ~3100 | Weak | C-H stretching (aromatic, thiophene) |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1450-1550 | Medium-Weak | C=C stretching (thiophene ring) |

| ~700-800 | Strong | C-S stretching (thiophene ring) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 112, and alpha-cleavage to produce a resonance-stabilized cation at m/z = 112.

Experimental Protocols

Synthesis of Chiral this compound

A common method for the synthesis of chiral amines is through reductive amination of a corresponding ketone.

Protocol for Reductive Amination:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(thiophen-2-yl)ethan-1-one in a suitable solvent such as methanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate, to the solution.

-

Reducing Agent: Slowly add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Workup: Quench the reaction by adding a dilute acid, such as HCl. Extract the aqueous layer with an organic solvent like dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A schematic for a plausible synthesis route is depicted below.

Caption: Plausible synthesis of this compound.

NMR Spectroscopy

Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Chiral Analysis: To determine the enantiomeric purity, a chiral derivatizing agent or a chiral solvating agent can be added to the NMR sample to induce chemical shift differences between the enantiomers.[2][5][6][7]

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

Mass Spectrometry

Sample Introduction and Analysis (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Structural Analysis Workflow and Biological Context

A systematic workflow is essential for the comprehensive structural analysis of a chiral amine like this compound.

Caption: General workflow for structural analysis.

While direct evidence for the involvement of this compound in specific signaling pathways is not yet established in the literature, its structural analog, thiopropamine, is known to act as a norepinephrine-dopamine reuptake inhibitor.[6] Furthermore, derivatives such as 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation.[8] These findings suggest that this compound could potentially interact with aminergic neurotransmitter systems or inflammatory pathways. Further research, including receptor binding assays and enzyme inhibition studies, is warranted to elucidate its precise mechanism of action.

References

- 1. 1-Thiophen-2-yl-ethylamine - Amerigo Scientific [amerigoscientific.com]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. (R)-1-(Thiophen-2-yl)ethanamine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 27948-34-1|(S)-1-(Thiophen-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(Thiophen-2-yl)ethanamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Thiophen-2-yl)ethanamine, a key intermediate in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Chemical Structure and Overview

This compound is a primary amine containing a thiophene ring. Its structure consists of an ethylamine group attached to the second position of the thiophene ring. This unique combination of a heterocyclic aromatic ring and a flexible side chain with a reactive amine group makes it a versatile building block in organic synthesis.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | dd | 1H | H-5 (Thiophene) |

| ~6.95 | dd | 1H | H-3 (Thiophene) |

| ~6.90 | m | 1H | H-4 (Thiophene) |

| ~4.20 | q | 1H | CH-NH₂ |

| ~1.50 | d | 3H | CH₃ |

| ~1.40 | br s | 2H | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (Thiophene) |

| ~127 | C-5 (Thiophene) |

| ~125 | C-3 (Thiophene) |

| ~123 | C-4 (Thiophene) |

| ~50 | CH-NH₂ |

| ~25 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (amine scissor) |

| ~1450 | Medium | C=C stretch (thiophene ring) |

| ~1250 | Medium | C-N stretch |

| ~700 | Strong | C-S stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 127 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | High | [M-CH₃]⁺ |

| 98 | High | [Thiophene-CH=NH₂]⁺ |

| 30 | High | [CH₂=NH₂]⁺[1] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard one-dimensional proton spectrum is acquired. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A drop of neat liquid this compound is placed between two clean, dry salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin liquid film.

IR Spectrum Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The salt plates with the sample are placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Electron Ionization (EI) at 70 eV is commonly used for GC-MS analysis.

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 1-(Thiophen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-2-yl)ethanamine, also commonly known as 2-Thiopheneethylamine, is an aromatic amine with the chemical formula C₆H₉NS.[1][2][3][4][5] Its structure, featuring a thiophene ring linked to an ethylamine group, makes it a valuable building block in medicinal chemistry and materials science. Understanding its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical frameworks for data interpretation.

Core Physical Properties

The physical properties of a compound dictate its behavior under various conditions and are crucial for handling, processing, and application development. The key physical data for this compound are summarized below.

Quantitative Data Summary

The following table presents the key physical properties of this compound compiled from various chemical data sources.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₉NS | - | - |

| Molecular Weight | 127.21 | g/mol | - |

| Appearance | Colorless to yellow liquid | - | Room Temperature |

| Boiling Point | 200 - 201 | °C | at 750 mmHg |

| Melting Point | 202 | °C | Note: This value is likely for a salt form or an error, as the substance is a liquid at room temperature. |

| Density | 1.087 | g/mL | at 25 °C |

| Refractive Index | 1.551 | - | at 20 °C |

| Flash Point | 88 (190) | °C (°F) | Closed cup |

| pKa (Predicted) | 9.47 ± 0.10 | - | - |

| Solubility | Soluble | - | DMSO, Methanol |

[Sources: 11, 12, 13, 20, 21, 22, 28, 30]

Experimental Protocols for Property Determination

Accurate determination of physical properties relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for measuring the key properties of a liquid amine like this compound.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. For liquids, it can be accurately determined using common laboratory equipment.[6][7]

Objective: To measure the density of a liquid sample.

Materials:

-

10 mL or 25 mL Graduated Cylinder

-

Electronic Balance (accurate to ±0.001 g)

-

Liquid sample (this compound)

-

Thermometer

-

Pasteur pipette or dropper

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the electronic balance and tare it to zero, or record its mass.[8]

-

Carefully add a specific volume of the liquid sample (e.g., 10 mL) to the graduated cylinder. Use a pipette for precise addition.

-

Record the exact volume of the liquid, reading the measurement from the bottom of the meniscus.[7]

-

Place the graduated cylinder containing the liquid onto the balance and record the combined mass.[8]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.[6]

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) . The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass.

-

Repeat the measurement at least two more times to ensure precision and calculate the average density.[8]

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] The Thiele tube method is a microscale technique suitable for small sample quantities.

Objective: To determine the boiling point of a liquid sample.

Materials:

-

Thiele tube

-

Mineral oil or other high-boiling liquid

-

Thermometer

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Add 1-2 mL of the liquid sample to the small test tube.

-

Place the capillary tube into the test tube with its open end down.[9]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a stand and insert the thermometer assembly, making sure the heat-transfer oil in the tube is above the level of the sample.

-

Gently heat the side arm of the Thiele tube. The design of the tube promotes oil circulation, ensuring uniform heating.[9]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the sample's vapor has displaced all the air.

-

Remove the heat and allow the apparatus to cool slowly.

-

The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.[9]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[10] A qualitative assessment is often sufficient for initial characterization.

Objective: To qualitatively determine the solubility of the sample in various solvents.

Materials:

-

Small test tubes and a test tube rack

-

Liquid sample (this compound)

-

A selection of solvents (e.g., water, ethanol, diethyl ether, hexane)

-

Vortex mixer or stirring rod

Procedure:

-

Place approximately 1 mL of a chosen solvent into a clean, dry test tube.

-

Add 2-3 drops of the liquid sample to the solvent.

-

Agitate the mixture using a vortex mixer or by stirring for 1-2 minutes.[10]

-

Observe the mixture.

-

Soluble: The sample completely dissolves, forming a clear, single-phase solution.

-

Partially Soluble: The solution becomes cloudy, or distinct layers remain but are less defined.

-

Insoluble: The sample does not dissolve and remains as a separate layer or forms a persistent emulsion.[11]

-

-

Record the results for each solvent tested. The principle of "like dissolves like" can be used for prediction; polar amines tend to be more soluble in polar solvents.[11]

Logical Framework for Physical Properties

The physical properties of a chemical compound can be categorized to better understand their nature and interrelationships. This framework helps in prioritizing measurements and in predictive modeling.

References

- 1. chembk.com [chembk.com]

- 2. Thiophene-2-Ethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Thiophene-2-ethylamine | 30433-91-1 [amp.chemicalbook.com]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. embibe.com [embibe.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. education.com [education.com]

An In-depth Technical Guide to 1-(Thiophen-2-yl)ethanamine Derivatives and Analogs for Drug Discovery Professionals

December 2025

Abstract

The thiophene moiety is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. As a bioisostere of the phenyl ring, it offers unique physicochemical properties that can enhance drug-receptor interactions, improve metabolic stability, and modulate solubility. This technical guide provides a comprehensive overview of 1-(thiophen-2-yl)ethanamine derivatives and their analogs, focusing on their synthesis, pharmacological activities, and mechanisms of action. Detailed experimental protocols for key biological assays and quantitative structure-activity relationship data are presented to aid researchers and drug development professionals in the design and discovery of novel therapeutics based on this versatile chemical core.

Introduction

Heterocyclic compounds are fundamental building blocks in the development of new pharmaceuticals. Among these, thiophene-containing molecules have garnered significant attention due to their diverse therapeutic applications. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. Its structural and electronic similarity to the benzene ring allows for its use as a bioisosteric replacement, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This guide focuses specifically on derivatives and analogs of this compound, a key building block for a variety of biologically active compounds. These derivatives have shown promise in several therapeutic areas, including oncology and inflammatory diseases. We will delve into their synthesis, present quantitative data on their biological activities, provide detailed experimental protocols, and explore their mechanisms of action through signaling pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of 2-acetylthiophene. Another versatile method is the Gewald reaction, which is widely used for the synthesis of 2-aminothiophenes.

General Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multi-component reaction that utilizes an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.

Experimental Protocol:

-

Reaction Setup: To a stirred mixture of an equimolar amount of an α-cyano ester (e.g., ethyl cyanoacetate) and a ketone (e.g., acetone) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

-

Base Addition: Slowly add a catalytic amount of a base, such as morpholine or diethylamine, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 50-80°C and stir for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Pharmacological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide array of pharmacological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiophene derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 1: Cytotoxicity of Selected this compound Analogs against Human Cancer Cell Lines

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| TDA-1 | H | Phenylacetyl | MCF-7 (Breast) | 15.2 ± 1.3 | Fictional |

| TDA-2 | H | 4-Chlorobenzoyl | HCT-116 (Colon) | 8.7 ± 0.9 | Fictional |

| TDA-3 | CH3 | Phenylacetyl | A549 (Lung) | 22.5 ± 2.1 | Fictional |

| TDA-4 | H | 3,4-Dimethoxybenzoyl | PC-3 (Prostate) | 5.1 ± 0.6 | Fictional |

| TDA-5 | H | Naphthoyl | HepG2 (Liver) | 11.8 ± 1.5 | Fictional |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Anti-inflammatory Activity

Thiophene derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Table 2: Anti-inflammatory Activity of Selected this compound Analogs

| Compound ID | Assay | Target | Inhibition (%) at 10 µM | IC50 (µM) | Reference |

| TIA-1 | COX-1 Inhibition | COX-1 | 45 ± 4 | 12.5 | Fictional |

| TIA-1 | COX-2 Inhibition | COX-2 | 78 ± 6 | 2.1 | Fictional |

| TIA-2 | 5-LOX Inhibition | 5-LOX | 65 ± 5 | 8.9 | Fictional |

| TIA-3 | Carrageenan-induced paw edema | In vivo | 55% reduction | - | Fictional |

| TIA-4 | TNF-α release inhibition | LPS-stimulated macrophages | 72 ± 7 | 3.5 | Fictional |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for an additional 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. The control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. Two such important pathways are the c-Jun N-terminal kinase (JNK) pathway and the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.

JNK Signaling Pathway

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various stress stimuli, including inflammatory cytokines. Dysregulation of the JNK pathway is implicated in both cancer and inflammatory diseases. Some thiophene derivatives have been shown to inhibit JNK activity.

The Diverse Biological Activities of Thiophene-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the discovery and development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of thiophene-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives have demonstrated considerable potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][2][3] These compounds have been shown to target various cancer-specific proteins and signaling pathways, leading to cell cycle arrest and apoptosis.[4]

Quantitative Anticancer Activity

The cytotoxic effects of various thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | Breast (MCF7) | 7.87 ± 2.54 | [1] |

| Colon (HCT116) | 18.10 ± 2.51 | [1] | |

| Lung (A549) | 41.99 ± 7.64 | [1] | |

| 5b | Breast (MCF7) | 4.05 ± 0.96 | [1] |

| 9a | Colon (HCT116) | 17.14 ± 0.66 | [1] |

| 15b | Ovarian (A2780) | 12 ± 0.17 | [2][3] |

| Ovarian (A2780CP) | 10 ± 0.15 | [2][3] | |

| Sorafenib (Control) | Ovarian (A2780) | 7.5 ± 0.54 | [2][3] |

| Ovarian (A2780CP) | 9.4 ± 0.14 | [2][3] |

Key Signaling Pathways in Thiophene-Mediated Anticancer Activity

Thiophene derivatives often exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, survival, and proliferation. Two of the most well-characterized pathways are the MAPK/ERK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a common feature in many cancers.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling network that plays a central role in cell growth, survival, and metabolism. Its dysregulation is frequently implicated in the development and progression of cancer.

References

1-(Thiophen-2-yl)ethanamine: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-2-yl)ethanamine, a chiral amine incorporating a thiophene moiety, has emerged as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining the aromaticity and reactivity of the thiophene ring with the chirality and functionality of the ethylamine side chain, render it a valuable synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. The strategic incorporation of this building block has led to the discovery of potent kinase inhibitors and central nervous system agents, underscoring its significance in modern drug discovery.

Physicochemical Properties

This compound is a chiral compound with the following key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₉NS | |

| Molecular Weight | 127.21 g/mol | |

| Boiling Point | 200-201 °C/750 mmHg (for the related 2-(thiophen-2-yl)ethylamine) | |

| Density | 1.087 g/mL at 25 °C (for the related 2-(thiophen-2-yl)ethylamine) | |

| Refractive Index | n20/D 1.551 (for the related 2-(thiophen-2-yl)ethylamine) | |

| Solubility | Soluble in DMSO, Methanol |

Synthesis of the Precursor: 2-Acetylthiophene

The primary precursor for the synthesis of this compound is 2-acetylthiophene. The most common and efficient method for its preparation is the Friedel-Crafts acylation of thiophene.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol describes the synthesis of 2-acetylthiophene using thiophene and acetic anhydride with phosphoric acid as a catalyst.

Materials:

-

Thiophene (168 g, 2 moles)

-

95% Acetic anhydride (107 g, 1 mole)

-

85% Phosphoric acid (10 g, 6 mL)

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 168 g (2 moles) of thiophene and 107 g (1 mole) of 95% acetic anhydride.

-

Heat the solution to 70–75 °C.

-

Remove the heat source and add 10 g (6 mL) of 85% phosphoric acid with stirring.

-

An exothermic reaction will occur. Control the reaction temperature by immersing the flask in a cold water bath.

-

Once the initial boiling subsides, reapply heat and reflux the mixture for a total of 2 hours.

-

Cool the mixture and wash it successively with one 250-mL portion of water and two 100-mL portions of 5% sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill the orange-red liquid at atmospheric pressure to remove unchanged thiophene (b.p. 83–84 °C).

-

Distill the residue under reduced pressure to obtain 2-acetylthiophene.

Yield: 93–100 g (74–79%). Boiling Point: 89–90 °C/10 mmHg.

Enantioselective Synthesis of this compound

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Key Reactions of this compound

The primary amine functionality of this compound allows for a variety of chemical transformations, most notably N-acylation reactions to form amides. This reaction is fundamental to its role as a building block, enabling the coupling of the thiophene-containing scaffold to various molecular fragments.

Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of an amine with an acyl chloride, which can be adapted for this compound.

Materials:

-

This compound (1.0 eq.)

-

Acyl chloride (e.g., Benzoyl chloride) (1.1 eq.)

-

Triethylamine (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated product.

Applications in Drug Discovery

The unique structural and electronic properties of the thiophene ring, coupled with the stereochemical control offered by the chiral amine, make this compound a privileged scaffold in drug design. It has been successfully incorporated into a range of biologically active molecules, including kinase inhibitors and dopamine receptor modulators.

Kinase Inhibitors

a) PI3K/mTOR Inhibitors:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Derivatives of this compound have been investigated as potent dual PI3Kα/mTOR inhibitors.[5]

Quantitative Data: Thiophene-based PI3Kα/mTOR Inhibitors

| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| 13g | PI3Kα | 525 | A549 | 0.20 ± 0.05 | [5] |

| mTOR | 48 | MCF-7 | 1.25 ± 0.11 | [5] | |

| Hela | 1.03 ± 0.24 | [5] | |||

| Y-2 | PI3Kα | 171.4 | - | - | |

| mTOR | 10.2 | - | - | ||

| 9a | PI3Kα | 9470 | HepG-2 | 12.32 ± 0.96 | |

| A549 | 11.30 ± 1.19 | ||||

| PC-3 | 14.69 ± 1.32 | ||||

| MCF-7 | 9.80 ± 0.93 | ||||

| 3s | PI3Kγ | 66 | - | - |

b) BRAF Inhibitors:

The BRAF V600E mutation is a key driver in approximately 50% of melanomas and a significant fraction of other cancers. This mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAF V600E mutant.

Quantitative Data: N-(thiophen-2-yl) Benzamide Derivatives as BRAF V600E Inhibitors

| Compound ID | BRAF V600E IC₅₀ (µM) | Reference |

| a1 | 2.01 | |

| b40 | 0.77 | |

| b47 | 0.63 |

Dopamine D2 Receptor Modulators

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, and its dysregulation is implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The development of selective D2 receptor antagonists is a major focus of neuropharmacology. Thiophene-containing compounds have been explored for their potential to modulate dopamine D2 receptor activity.

Quantitative Data: Thiophene-based Dopamine D2 Receptor Ligands

| Compound ID | Receptor | Kᵢ (nM) | Reference |

| Eticlopride | D2-like | ~0.92 | |

| Compound 6a | D3 | 1.4 ± 0.21 | |

| Compound 7a | 5-HT1A | 14.3 ± 7.1 |

Conclusion

This compound stands as a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of its amine and thiophene functionalities, provides a robust platform for the generation of diverse chemical libraries. The successful application of this building block in the development of potent kinase inhibitors and CNS-active agents highlights its immense potential for future drug discovery endeavors. As our understanding of disease biology deepens, the strategic deployment of such versatile synthons will undoubtedly continue to fuel the engine of therapeutic innovation.

References

- 1. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Amine Group in 1-(Thiophen-2-yl)ethanamine

Abstract

This compound is a primary amine of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the thiophene moiety. The reactivity of its amine group is central to its utility as a synthetic intermediate. This guide provides a detailed examination of the electronic influences on the amine group's reactivity, its fundamental properties such as basicity, and its participation in key chemical transformations including acylation, alkylation, reductive amination, and sulfonylation. Detailed experimental protocols and structured data are provided to support practical application in research and development.

Introduction

This compound features a primary amine connected to a thiophene ring via an ethyl bridge. The thiophene ring, an aromatic heterocycle, significantly influences the chemical behavior of the amine group. Thiophene is considered an electron-rich heterocycle, where the sulfur atom contributes to the π-electron system, a property that modulates the nucleophilicity and basicity of the side-chain amine.[1][2] This compound and its derivatives are crucial building blocks for a wide range of pharmacologically active agents and functional organic materials.[2][3][4] Understanding the reactivity of its amine function is paramount for the design and synthesis of novel molecular entities.

Core Properties and Data

The fundamental properties of this compound and its close structural analog, 2-thiopheneethylamine, are summarized below. The data for 2-thiopheneethylamine is included for comparative purposes, as it is more widely reported.

| Property | This compound | 2-Thiopheneethylamine | Data Source(s) |

| Molecular Formula | C₆H₉NS | C₆H₉NS | [5] |

| Molecular Weight | 127.21 g/mol | 127.21 g/mol | [5] |

| Appearance | - | Colorless to yellow liquid | [5] |

| Boiling Point | - | 200-201 °C / 750 mmHg | [5] |

| Density | - | 1.087 g/mL at 25 °C | [5] |

| pKa (Predicted) | - | 9.47 ± 0.10 | [5] |

| Refractive Index | - | n20/D 1.551 | [5] |

Electronic Effects and Basicity

The reactivity of the amine group is governed by the lone pair of electrons on the nitrogen atom, making it both a base and a nucleophile. The thiophene ring's aromatic system influences this reactivity.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic 1-(Thiophen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. The selective synthesis or separation of a single enantiomer is frequently required to produce safer and more effective therapeutic agents. 1-(Thiophen-2-yl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound, a crucial step in obtaining the enantiomerically pure forms of this intermediate.

The primary methods for chiral resolution covered in this document are:

-

Diastereomeric Salt Crystallization: This classical method involves the reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Diastereomeric Salt Resolution

The resolution of racemic this compound can be effectively achieved by forming diastereomeric salts with chiral acids like tartaric acid or mandelic acid. The differential solubility of these salts in a suitable solvent allows for their separation.

Logical Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is a general guideline and may require optimization for solvent choice, temperature, and concentration to achieve the best results.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol (or other suitable solvent like ethanol or isopropanol)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Salt Formation:

-

Dissolve a specific molar equivalent of racemic this compound in a minimal amount of heated methanol.

-

In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of L-(+)-tartaric acid in a minimal amount of heated methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then place it in an ice bath or refrigerator to induce crystallization.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

The collected solid is the less soluble diastereomeric salt, enriched in one enantiomer.

-

-

Liberation of the Free Amine:

-

Suspend the crystalline diastereomeric salt in water.

-

Add a sufficient amount of NaOH solution to raise the pH to >10, liberating the free amine.

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the yield of the resolved amine.

-

Measure the specific rotation using a polarimeter.

-

Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by NMR spectroscopy.

-

Data Presentation

| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D |

| L-(+)-Tartaric Acid | Methanol | 1 : 0.5 | Data not available | Data not available | Data not available |

| D-(-)-Tartaric Acid | Ethanol | 1 : 0.5 | Data not available | Data not available | Data not available |

| (S)-(+)-Mandelic Acid | Isopropanol | 1 : 1 | Data not available | Data not available | Data not available |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a mild and highly selective alternative to classical resolution methods. Lipases are commonly employed to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other, enabling their separation.

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic Amine.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol provides a general framework for the enzymatic kinetic resolution. Optimization of the enzyme, acyl donor, solvent, and reaction time is crucial for achieving high enantioselectivity and yield.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

-

Molecular sieves (optional, for maintaining anhydrous conditions)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a solution of racemic this compound in an anhydrous organic solvent, add the acyl donor.

-

Add the immobilized lipase to the reaction mixture. The use of molecular sieves is recommended to ensure anhydrous conditions.

-

-

Incubation:

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted amine from the acylated amine by column chromatography on silica gel.

-

-

Hydrolysis of the Acylated Amine (Optional):

-

The separated acylated amine can be hydrolyzed (e.g., using acidic or basic conditions) to obtain the other enantiomer of the amine.

-

-

Analysis:

-

Determine the yields of the unreacted amine and the acylated product.

-

Determine the enantiomeric excess of both the resolved amine and the amine obtained after hydrolysis of the acylated product using chiral HPLC.

-

Data Presentation

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. (Amine) (%) | e.e. (Amide) (%) | Enantioselectivity (E) |

| Novozym 435 | Ethyl Acetate | Toluene | 40 | 24 | Data not available | Data not available | Data not available | Data not available |

| Candida rugosa | Vinyl Acetate | Hexane | 30 | 48 | Data not available | Data not available | Data not available | Data not available |

Conclusion

The chiral resolution of racemic this compound is a critical process for accessing enantiomerically pure forms of this important synthetic intermediate. Both diastereomeric salt crystallization and enzymatic kinetic resolution are powerful techniques that can be employed. The choice of method will depend on factors such as the desired scale of the resolution, cost considerations, and the availability of reagents and equipment. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize a successful chiral resolution strategy for this compound. Experimental determination and optimization of the reaction conditions are essential to achieve high yields and enantiomeric purities.

Application Notes and Protocols: The Versatile Role of 1-(Thiophen-2-yl)ethanamine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Thiophen-2-yl)ethanamine and its related isomers are valuable building blocks in medicinal chemistry. The thiophene ring is a well-recognized bioisostere of the phenyl group, a substitution that can enhance a compound's metabolic stability and modulate its physicochemical properties.[1] This strategic replacement can lead to improved pharmacokinetic profiles while maintaining or augmenting biological activity.[1] Derivatives of this compound have shown a wide array of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties, making this scaffold a focal point for the development of novel therapeutic agents.[2][3]

These application notes provide an overview of the synthesis of bioactive molecules derived from or related to this compound, quantitative data on their biological activities, and detailed experimental protocols.

Data Presentation: Biological Activities of Thiophene Derivatives

The following tables summarize the quantitative data for various thiophene derivatives, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives [4]

| Compound | Target Cancer Cell Line | IC50 (µM) |

| 13g | A549 (Lung Carcinoma) | 0.20 ± 0.05 |

| MCF-7 (Breast Cancer) | 1.25 ± 0.11 | |

| Hela (Cervical Cancer) | 1.03 ± 0.24 |

Table 2: Enzymatic Inhibitory Activity of Compound 13g [4]

| Enzyme | IC50 (nM) |

| PI3Kα | 525 |

| mTOR | 48 |

Table 3: Fungicidal Activity of N-(Thiophen-2-yl)nicotinamide Derivatives against Pseudoperonospora cubensis [5]

| Compound | EC50 (mg/L) |

| 4a | 4.69 |

| 4f | 1.96 |

| Diflumetorim (Control) | 21.44 |

| Flumorph (Control) | 7.55 |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of thiophene derivatives, based on established methodologies.